N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazole-ethylamine linker and a 2-(trifluoromethyl)benzoyl group. The compound’s structure combines a trifluoromethyl-substituted aromatic ring with a dimethylpyrazole moiety, which may enhance lipophilicity and metabolic stability. The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to improve binding affinity and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-9-11(2)21(20-10)8-7-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOCYYQWKLXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a base, such as potassium carbonate, to introduce the dimethyl groups at the 3 and 5 positions.
Formation of the Benzamide Moiety: The trifluoromethyl-substituted benzoyl chloride is reacted with the pyrazole derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.
Introduction of the Ethyl Linker: The final step involves the alkylation of the pyrazole-benzamide intermediate with an ethyl halide, such as ethyl bromide, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, as promising anticancer agents. Research indicates that pyrazole compounds can inhibit various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrazole derivatives on different cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The compound exhibited significant inhibitory effects, with IC50 values indicating potent activity against these cell lines. For instance, a related pyrazole compound showed an IC50 of 3.79 µM against MCF7 cells, suggesting a strong potential for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Kinase inhibition |
| This compound | HepG2 | 12.50 | Apoptosis induction |
| This compound | NCI-H460 | 42.30 | Cell cycle arrest |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
Case Study: COX Inhibition
In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce COX activity, leading to decreased production of pro-inflammatory mediators. This suggests that this compound may be effective in treating inflammatory diseases .
Agricultural Applications
2.1 Fungicidal Activity
This compound has been explored for its potential as a fungicide. Its unique structural features allow it to interact with fungal enzymes, leading to growth inhibition.
Case Study: Efficacy Against Fungal Pathogens
Research has shown that formulations containing this compound can effectively control fungal pathogens in crops. Field trials indicated a significant reduction in disease incidence when applied to crops susceptible to fungal infections .
| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium spp. | 85 | 250 |
| Aspergillus spp. | 78 | 300 |
| Botrytis cinerea | 90 | 200 |
Structure-Activity Relationship
The structure of this compound is critical to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety contributes to its interaction with biological targets.
Insights from Structure-Activity Relationship Studies
Research indicates that modifications to the benzamide and pyrazole portions can lead to improved potency and selectivity for specific biological targets. Ongoing studies aim to optimize these structural components for enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and biological implications between the target compound and analogous benzamides:
Key Findings from Comparisons
Trifluoromethyl Group : The target compound shares the 2-(trifluoromethyl)benzamide moiety with multiple analogs (e.g., ). This group enhances lipophilicity and electron-withdrawing effects, improving target binding and metabolic stability compared to methoxy- or nitro-substituted benzamides .
Pyrazole vs.
Biological Targets : While the target compound’s exact mechanism is unspecified, structurally related benzamides inhibit bacterial FtsZ (), viral proteases (), or kinases (). The dimethylpyrazole group may favor interactions with hydrophobic enzyme pockets.
Synthetic Complexity: The target compound’s simpler pyrazole-ethylamine linker contrasts with multi-step syntheses required for chromenone- or pyrazolopyrimidine-containing analogs (e.g., ), suggesting scalability advantages.
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability: Pyrazole rings (vs. thioethers or chromenones) are less prone to oxidative metabolism, as seen in compounds like 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide ().
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Trifluoromethyl Group : A functional group that enhances lipophilicity and biological activity.
- Benzamide Moiety : Contributes to the compound's interaction with biological targets.
Molecular Formula
The molecular formula is .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to therapeutic effects.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives for COX-2 inhibition, compounds exhibited anti-inflammatory activity ranging from 47% to 76% compared to indomethacin (78%) . This suggests that this compound may similarly inhibit COX enzymes.
2. Anticancer Activity
This compound has shown potential as an anticancer agent. Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
In studies involving similar pyrazole compounds, significant cytotoxic effects were observed against breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460) cell lines .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
Research indicates that certain pyrazole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Q & A
Q. What are typical synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide?
The compound is synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting a pyrazole derivative (e.g., 3,5-dimethylpyrazole) with a benzamide-bearing alkyl halide. For example, potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) facilitates the alkylation of the pyrazole nitrogen with a chloroethyl intermediate . Solvent choice (e.g., dichloromethane for stepwise reactions) and temperature control (e.g., 40–50°C) are critical to minimize side reactions .
Q. Which spectroscopic methods are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns on the pyrazole and benzamide moieties. Liquid chromatography-mass spectrometry (LCMS) verifies molecular weight (e.g., m/z = 438 [M+H⁺] for intermediates) . X-ray crystallography, as applied to similar pyrazole complexes, resolves stereochemical ambiguities and validates bond lengths/angles .
Q. What are the primary biological targets or activities reported for this compound?
Structural analogs (e.g., Fluopyram) exhibit fungicidal activity by inhibiting mitochondrial complex II . While direct data on this compound is limited, its trifluoromethyl and pyrazole groups suggest potential interaction with enzyme active sites, particularly in pathogens like Fusarium virguliforme . Baseline bioassays should include in vitro enzyme inhibition and antifungal susceptibility testing.
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole alkylation be addressed?
Regioselective alkylation of the pyrazole nitrogen requires steric and electronic control. Using bulky leaving groups (e.g., mesylates) or protecting groups (e.g., SEM groups) on competing nitrogen sites can direct reactivity . Computational modeling (DFT) predicts favorable transition states, while reaction monitoring via TLC or LCMS ensures intermediate purity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity (≥95% by HPLC recommended) . Comparative studies with Fluopyram, a commercial analog, can clarify structure-activity relationships (SAR). Dose-response curves and toxicity profiling (e.g., IC₅₀ vs. LD₅₀) distinguish specific activity from nonspecific effects .
Q. How can advanced spectroscopic techniques elucidate degradation pathways?
High-resolution mass spectrometry (HRMS) identifies degradation products, while ¹⁹F NMR tracks trifluoromethyl group stability under stress conditions (e.g., UV light, hydrolysis). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LCMS analysis reveal hydrolytic or oxidative breakdown mechanisms .
Q. What computational methods predict binding affinity to target enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with fungal succinate dehydrogenase (SDH). Free energy calculations (MM-PBSA) quantify binding energies, prioritizing analogs with enhanced hydrogen bonding (pyrazole N-H) or hydrophobic contacts (trifluoromethyl groups) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
